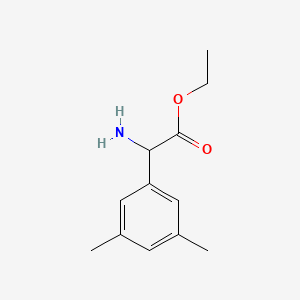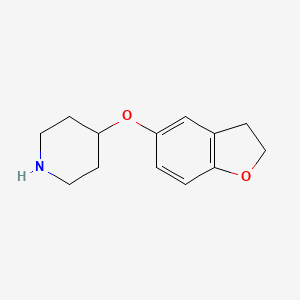
4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine is a chemical compound that features a benzofuran moiety linked to a piperidine ring via an ether linkage. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The unique structural features of benzofuran make it a privileged structure in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine typically involves the formation of the benzofuran ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors to form the benzofuran ring, followed by nucleophilic substitution to attach the piperidine moiety .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been employed to construct complex benzofuran rings with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: Shares the benzofuran core but lacks the piperidine moiety.
Piperidine: Contains the piperidine ring but lacks the benzofuran moiety.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Uniqueness
4-((2,3-Dihydrobenzofuran-5-yl)oxy)piperidine is unique due to the combination of the benzofuran and piperidine moieties, which confer distinct biological activities and chemical properties. This combination allows for enhanced interactions with biological targets and improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-(2,3-dihydro-1-benzofuran-5-yloxy)piperidine |
InChI |
InChI=1S/C13H17NO2/c1-2-13-10(5-8-15-13)9-12(1)16-11-3-6-14-7-4-11/h1-2,9,11,14H,3-8H2 |
Clé InChI |
VHDCIUCBPPLPIX-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CC3=C(C=C2)OCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


aminehydrochloride](/img/structure/B13580227.png)
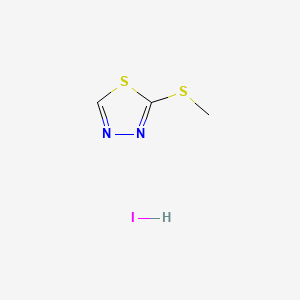
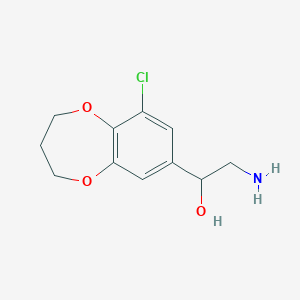
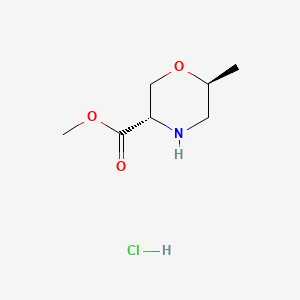
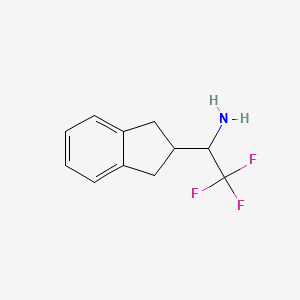
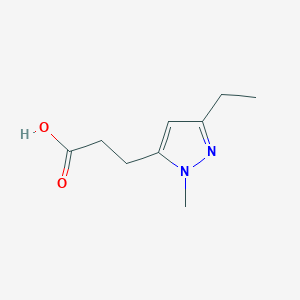
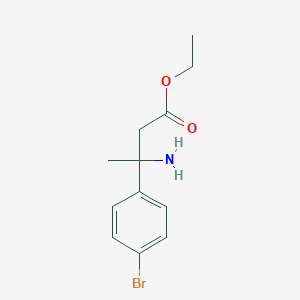
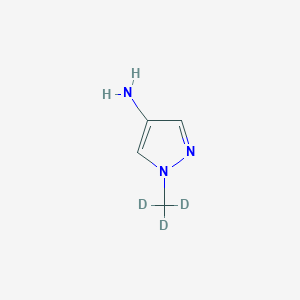
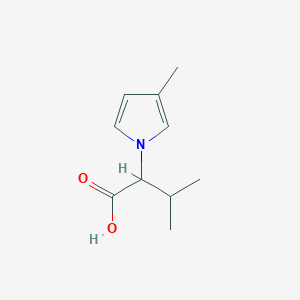
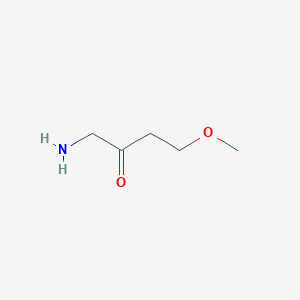
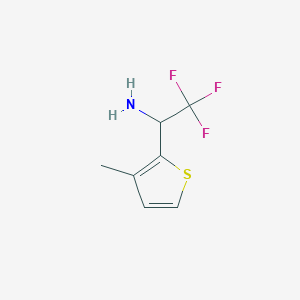
![3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)

